2-(Piperidin-1-ylmethyl)-1,3-benzoxazole
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(piperidin-1-ylmethyl)-1,3-benzoxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-4-8-15(9-5-1)10-13-14-11-6-2-3-7-12(11)16-13/h2-3,6-7H,1,4-5,8-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTJDCHIEICPTRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=NC3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Strategies for 2 Piperidin 1 Ylmethyl 1,3 Benzoxazole and Its Analogues
Foundational Synthetic Routes to Benzoxazole (B165842) Cores from 2-Aminophenol (B121084) Precursors
The traditional approach involves the condensation of 2-aminophenol with carboxylic acids or their derivatives. nih.govresearchgate.net These reactions often require harsh conditions, such as high temperatures or the use of strong acids like polyphosphoric acid (PPA), which can limit their application for sensitive substrates. researchgate.netnih.gov Another widely used method is the reaction of 2-aminophenol with aldehydes, which typically proceeds via the formation of a Schiff base intermediate that then undergoes oxidative cyclization to yield the 2-substituted benzoxazole. nih.govcapes.gov.br
Recent advancements have focused on improving these foundational routes by employing various catalytic systems to achieve milder reaction conditions and higher yields.
Targeted Introduction and Functionalization of the Piperidine (B6355638) Moiety
Once the benzoxazole core is available, or concurrently with its formation, the piperidine group must be introduced. For the synthesis of 2-(Piperidin-1-ylmethyl)-1,3-benzoxazole, the most direct strategies involve creating a reactive methyl group at the 2-position of the benzoxazole ring, which can then be used to alkylate piperidine.
A key intermediate in this approach is 2-(chloromethyl)benzoxazole. nih.gov This compound can be synthesized by the condensation of 2-aminophenol with chloroacetic acid or, more commonly, with chloroacetyl chloride. nih.gov The resulting 2-(chloromethyl)benzoxazole possesses a reactive electrophilic site that is ideal for nucleophilic substitution by a secondary amine like piperidine. The reaction of 2-(chloromethyl)benzoxazole with piperidine, typically in the presence of a non-nucleophilic base and a suitable solvent, affords the target compound, this compound, in good yield.
Alkylation: The primary alkylation strategy for this synthesis involves the nucleophilic attack of piperidine on the 2-(chloromethyl)benzoxazole intermediate. nih.gov This is a classic SN2 reaction where the nitrogen atom of the piperidine ring displaces the chloride ion. The efficiency of this step can be influenced by the choice of solvent and base used to scavenge the HCl byproduct. This method is highly effective due to the high reactivity of the benzylic-like chloride. Copper-catalyzed methods have also been developed for the direct C-H alkylation of benzoxazoles, although these have been more focused on secondary alkyl halides rather than primary ones. organic-chemistry.org
Reductive Amination: An alternative, though less direct, route is reductive amination. This would involve the synthesis of benzoxazole-2-carbaldehyde as an intermediate. This aldehyde could then be reacted with piperidine to form an iminium ion, which is subsequently reduced in situ to yield the final product. While a versatile method for amine synthesis, this approach requires the preparation and isolation of the often-unstable benzoxazole-2-carbaldehyde, making the 2-(chloromethyl)benzoxazole alkylation route generally more practical.
In the context of this compound, the "linker" is the methylene (B1212753) (-CH₂-) group connecting the benzoxazole ring at the C2 position to the piperidine nitrogen. The chemistry involved is twofold:
C-C Bond Formation: The carbon atom of the linker is introduced by using a two-carbon building block during the formation of the benzoxazole core. Reactants like chloroacetic acid or chloroacetyl chloride serve this purpose perfectly. nih.gov They react with 2-aminophenol to form the benzoxazole ring while simultaneously installing the required chloromethyl group (-CH₂Cl) at the 2-position. nih.gov
C-N Bond Formation: The subsequent reaction with piperidine forms the crucial C-N bond. This step finalizes the "linking" of the piperidine moiety to the benzoxazole core via the methylene bridge. nih.gov The robustness of this nucleophilic substitution reaction makes it a reliable method for connecting various amine groups to the benzoxazole scaffold.
Multi-Component and Tandem Reaction Sequences for Complex Architectures
Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing parts of all starting materials, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular complexity. epa.govyoutube.com
A plausible MCR for synthesizing analogues of the target compound is the Mannich reaction . nih.gov In its classic form, the Mannich reaction involves the aminoalkylation of an active hydrogen compound with formaldehyde (B43269) and a primary or secondary amine. nih.govasianpubs.org For the synthesis of this compound, a one-pot reaction could theoretically be designed using benzoxazole, formaldehyde, and piperidine. nih.gov This approach would depend on the sufficient reactivity of the C2-H bond of the benzoxazole ring to act as the nucleophile. While elegant, the success of such a reaction requires careful optimization to avoid polymerization of formaldehyde or other side reactions. asianpubs.org
Tandem or cascade reactions, which involve sequential bond-forming events within a single operation without isolating intermediates, are also powerful tools. The synthesis of 2-(chloromethyl)benzoxazole followed by in-situ reaction with piperidine without purification of the intermediate can be considered a one-pot, two-step tandem sequence. More complex tandem sequences can be designed to build intricate analogues by combining benzoxazole formation with other cyclization or coupling reactions.
Sustainable and Catalytic Methodologies in Benzoxazole Synthesis
Modern synthetic chemistry places a strong emphasis on sustainability, favoring methods that reduce waste, use less hazardous materials, and are energy-efficient. The synthesis of benzoxazoles has been a fertile ground for the development of such catalytic and green methodologies.
Numerous efforts have been made to replace harsh reagents like strong acids with recyclable, heterogeneous catalysts. nih.gov These include nanocatalysts, ionic liquids, and metal-based systems that can be easily separated from the reaction mixture and reused. researchgate.net For example, magnetic nanoparticles functionalized with acid groups (e.g., Fe₃O₄@SiO₂-SO₃H) have been used as highly efficient and recyclable catalysts for the condensation of 2-aminophenol with aldehydes, offering high yields under mild, often solvent-free, conditions. nih.gov
The application of green chemistry principles to benzoxazole synthesis aims to minimize environmental impact. nih.gov Key practices include:
Use of Greener Solvents: Replacing hazardous organic solvents with water, ethanol, or ionic liquids, or performing reactions under solvent-free conditions. researchgate.net
Catalysis: Employing catalytic amounts of reagents instead of stoichiometric ones to reduce waste. Recyclable catalysts are particularly valued. nih.govnih.gov
Atom Economy: Designing reactions, such as MCRs, where the maximum number of atoms from the reactants are incorporated into the final product, with water often being the only byproduct. epa.gov
Energy Efficiency: Using alternative energy sources like microwave irradiation or ultrasound to reduce reaction times and energy consumption compared to conventional heating. nih.gov
Use of Renewable Feedstocks or Waste Valorization: Utilizing catalysts derived from waste products, such as fly ash, contributes to a circular economy. nih.gov
These sustainable approaches are not only environmentally responsible but often lead to more efficient, cost-effective, and scalable synthetic routes for this compound and its derivatives.
Metal-Catalyzed and Organocatalytic Approaches
The synthesis of 2-substituted benzoxazoles, including the target compound this compound, has been achieved through various modern catalytic methods. These strategies offer improvements in efficiency, selectivity, and environmental impact over classical methods. Both metal-catalyzed and organocatalytic systems have been successfully employed, often focusing on the cyclization of precursors or the direct functionalization of the benzoxazole core.
A highly effective and direct route to this compound involves a two-step process starting with the synthesis of a key intermediate, 2-(chloromethyl)benzoxazole. This intermediate can be prepared through the condensation of 2-aminophenol with reagents like chloroacetyl chloride or ethyl chloroacetimidate hydrochloride. nih.gov In one reported method, 2-aminophenol is reacted with ethyl chloroacetimidate hydrochloride in methylene chloride to yield 2-(chloromethyl)benzoxazole, which is then purified by column chromatography. nih.gov Subsequent nucleophilic substitution of the chlorine atom with piperidine affords the final product, this compound. This substitution reaction is a standard alkylation of a secondary amine and typically proceeds under mild conditions.
Scheme 1: Synthesis via 2-(Chloromethyl)benzoxazole Intermediate
Organocatalytic approaches provide a metal-free alternative for the synthesis of related structures. The Mannich reaction, a classic example of organocatalysis, is particularly relevant for introducing aminomethyl moieties. While a direct Mannich synthesis for the title compound is not extensively documented, the reaction is widely used for analogous heterocyclic systems. acs.orgmdpi.comacs.org For instance, new Mannich bases of 6-acyl-3-(3,5-dimethylpiperidinomethyl)-2(3H)-benzoxazolones have been synthesized by reacting the corresponding benzoxazolone with formaldehyde and 3,5-dimethylpiperidine. acs.org This suggests a plausible organocatalytic route to this compound could involve the reaction of a suitable benzoxazole precursor (such as 2-methylbenzoxazole), formaldehyde, and piperidine, likely catalyzed by a Brønsted or Lewis acid.
Metal-catalyzed reactions offer diverse pathways to the benzoxazole core. Copper-catalyzed methods are common for forming the benzoxazole ring. chemicalbook.com For example, the cyclization of 2-aminophenols with β-diketones can be catalyzed by a combination of a Brønsted acid and copper iodide (CuI). chemicalbook.com A potential strategy for the target molecule could involve the copper-catalyzed condensation of 2-aminophenol with a piperidine-containing carboxylic acid or its derivative. Another advanced metal-catalyzed approach is the direct C-H functionalization of the benzoxazole ring. organic-chemistry.org A microwave-enhanced, copper-catalyzed C-H amination at the C2 position of benzoxazole has been reported, which could potentially be adapted to install the piperidin-1-ylmethyl group.
Synthesis of Hybrid Heterocycles Incorporating Benzoxazole and Piperidine/Piperazine (B1678402) Moieties
The combination of the benzoxazole scaffold with piperidine or piperazine rings has led to the development of novel hybrid heterocyclic compounds with significant biological interest. The synthetic strategies for these hybrids often involve multi-step sequences where the pre-formed heterocyclic systems are linked together.
One approach involves coupling piperazinyl benzoxazole/benzothiazole (B30560) derivatives with other heterocyclic moieties. In a notable example, a series of hybrid compounds were synthesized by linking substituted 2-(piperazin-1-yl)benzoxazole with a 1,3,4-oxadiazole-2-thiol (B52307) pharmacophore via a three-carbon spacer. nih.gov This synthesis involves several steps, including the initial preparation of the 2-(piperazin-1-yl)benzoxazole core, followed by its coupling with the oxadiazole component.
Another strategy focuses on creating amide linkages between the heterocyclic units. Researchers have synthesized a series of N-(2-(4-chlorobenzyl)benzo[d]oxazol-5-yl)-3-substituted-propanamides. The key step in this synthesis is the refluxing of N-(2-(4-chlorobenzyl)benzo[d]oxazol-5-yl)-3-chloropropanamide with various secondary amines, including piperidine, in dry benzene (B151609). This reaction forms the desired hybrid molecule by nucleophilic substitution of the chlorine atom.
A more complex hybrid design involves linking the benzoxazole and piperidine rings through a pyridine (B92270) scaffold. A class of compounds based on a 3-(benzo[d]oxazol-2-yl)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine core was identified through high-throughput screening and subsequently modified. The synthesis of these complex molecules is a multi-step process, culminating in the coupling of the various heterocyclic precursors.
The table below summarizes selected examples of synthesized hybrid heterocycles incorporating benzoxazole and piperidine/piperazine moieties.
| Compound Class | Synthetic Strategy | Key Reactants | Research Focus |
| 2-(Piperazin-1-yl)benzoxazole-1,3,4-oxadiazole Hybrids | Multi-step synthesis involving coupling of heterocyclic cores via a spacer. | Substituted 2-(piperazin-1-yl)benzoxazole, 1,3,4-oxadiazole-2-thiol derivatives. | Anticancer Agents nih.gov |
| N-(Benzoxazol-5-yl)-propanamide Derivatives | Amide bond formation via nucleophilic substitution. | N-(2-(4-chlorobenzyl)benzo[d]oxazol-5-yl)-3-chloropropanamide, Piperidine. | Anti-inflammatory Agents |
| Pyridin-2-amine Hybrids | Multi-step synthesis involving construction and coupling of multiple heterocyclic rings. | Benzoxazole, Piperidine, and Pyrazole (B372694) precursors. | GRK-2 and GRK-5 Inhibitors |
Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses
Positional Scanning and Substituent Effects on the Benzoxazole (B165842) Ring
The electronic and steric properties of substituents on the benzoxazole ring are critical determinants of the biological activity of 2-(Piperidin-1-ylmethyl)-1,3-benzoxazole and its analogs.
Influence of Halogenation and Hydroxy/Methoxy (B1213986) Substitutions
The introduction of halogen atoms or hydroxy/methoxy groups to the benzoxazole scaffold can significantly modulate the compound's potency and selectivity for various biological targets. While specific data on this compound is limited, general trends can be inferred from studies on related benzoxazole and benzimidazole (B57391) derivatives.
Halogenation at different positions of the benzoxazole ring can alter the electronic distribution and lipophilicity of the molecule, thereby influencing its interaction with target proteins and its pharmacokinetic properties. For instance, in a series of N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives, halogen substitution on the phenyl ring played a role in the molecule's binding pose within the target's DNA-binding site mdpi.com.
The presence of hydroxy and methoxy groups can also profoundly impact biological activity. Hydroxy groups, in particular, are known to be crucial for the antioxidant activity of certain benzimidazole derivatives, as they can donate hydrogen atoms or electrons to stabilize free radicals nih.gov. In a study on N-substituted benzimidazole carboxamides, derivatives bearing hydroxy and methoxy groups on a phenyl ring, coupled with a cyano group on the benzimidazole nucleus, demonstrated pronounced and selective antiproliferative activity against the MCF-7 cell line nih.govnih.gov. The position of these substituents is also vital; for example, 2-hydroxy-substituted derivatives have shown inhibitory activity against various cancer cell lines nih.gov.
The following table summarizes the general effects of these substitutions based on related heterocyclic compounds.
| Substituent | Position on Benzoxazole Ring | General Effect on Biological Activity | Potential Impact on this compound |
| Halogen (F, Cl, Br, I) | 5 or 6 | Can increase lipophilicity and cell permeability. May participate in halogen bonding with the target protein. | Potentially enhanced binding affinity and improved pharmacokinetic profile. |
| Hydroxy (-OH) | 5 or 6 | Can act as a hydrogen bond donor, crucial for target interaction. May increase antioxidant activity. | Could enhance target-specific interactions and introduce antioxidant properties. |
| Methoxy (-OCH3) | 5 or 6 | Can act as a hydrogen bond acceptor. Increases lipophilicity compared to a hydroxyl group. | May modulate binding affinity and improve metabolic stability. |
Impact of Electron-Withdrawing and Electron-Donating Groups
Electron-withdrawing groups (EWGs), such as nitro (-NO2) and cyano (-CN), can render the benzoxazole ring more susceptible to nucleophilic attack and can participate in specific interactions with the target protein. In a study of thieno[2,3-b]pyridine (B153569) derivatives, compounds bearing a -CN group exhibited significant inhibitory activity against the FOXM1 protein, an effect attributed to the electron-withdrawing nature of the cyano group altering the electron density of the phenyl ring mdpi.com. The potency of these groups can be influenced by their position and the presence of other substituents. For example, the electron-withdrawing effect of a -NO2 group was found to be less potent in some contexts compared to a -CN group mdpi.com.
Conversely, electron-donating groups (EDGs), such as methyl (-CH3) and methoxy (-OCH3), increase the electron density of the benzoxazole ring. This can enhance the strength of certain non-covalent interactions, like π-π stacking, with aromatic residues in the binding pocket of a target protein. In studies on diastereomeric 2-aryl-2-fluoro-cyclopropylamines, electron-donating substituents were found to increase the potency of enzyme inhibition, whereas electron-withdrawing substituents decreased it nih.gov. However, the effect of EDGs can be unpredictable, with some studies showing inconsistent results in terms of reaction yields and biological activity otterbein.edu.
The table below outlines the general influence of EWGs and EDGs on the benzoxazole moiety.
| Group Type | Example Substituents | General Electronic Effect on Benzoxazole Ring | Potential Impact on Biological Activity |
| Electron-Withdrawing (EWG) | -NO2, -CN, -CF3 | Decreases electron density, increases electrophilicity. | Can form specific hydrogen bonds or dipole-dipole interactions with the target. May alter the pKa of the molecule. |
| Electron-Donating (EDG) | -CH3, -OCH3, -NH2 | Increases electron density, enhances nucleophilicity. | Can enhance π-π stacking interactions. May improve binding affinity through favorable electronic interactions. |
Conformational Preferences and Stereochemical Influence of the Piperidine (B6355638) Moiety
The piperidine ring in this compound is not a static entity; its conformational flexibility and the potential for stereoisomerism can have a significant impact on biological activity. The six-membered piperidine ring predominantly adopts a chair conformation, which is energetically more favorable than the boat conformation nih.gov.
The orientation of the substituent at the 2-position of the piperidine ring (the methylene-benzoxazole group) can be either axial or equatorial. The preference for one orientation over the other can be influenced by steric interactions with other parts of the molecule and the surrounding solvent environment nih.gov. Studies on fluorinated piperidine derivatives have highlighted the importance of through-space charge-dipole interactions in determining conformational preferences researchgate.net. The stereochemistry of the piperidine ring can also be critical. For example, in a series of diastereomeric arylcyclopropylamines, the trans-isomers were consistently more potent inhibitors than the cis-isomers, demonstrating a clear stereochemical preference for biological activity nih.gov.
Linker Region Modifications and Their Biological Implications
Modifications to the linker, such as changing its length, rigidity, or chemical nature, can have profound biological implications . For instance, in a series of benzoxazole-benzamide conjugates, a 2-thioacetamido linker was utilized to connect two aryl moieties, which was reported to improve aqueous solubility and contribute to VEGFR-2 kinase inhibition nih.gov. In another study on pyrrole/imidazole polyamides, the introduction of an oxime linkage resulted in a significant increase in potency . These examples underscore that the linker is not merely a spacer but an active contributor to the pharmacodynamic and pharmacokinetic properties of a molecule.
Pharmacophore Elucidation and Derivatization Strategies
A pharmacophore model for this compound would likely include a hydrogen bond acceptor (the nitrogen and oxygen atoms of the benzoxazole ring), a hydrophobic aromatic region (the benzene (B151609) part of the benzoxazole), and a basic nitrogen atom within a hydrophobic aliphatic ring (the piperidine moiety).
Derivatization strategies for this class of compounds could involve several approaches. One common strategy is the hybridization of the benzoxazole-piperidine scaffold with other known pharmacophores to create multi-target agents. For example, a series of benzoxazole-piperidine derivatives were optimized to have high affinities for dopamine (B1211576) D2 and serotonin (B10506) 5-HT1A and 5-HT2A receptors for potential use as antipsychotics researchgate.netnih.gov. Another approach involves the introduction of various substituents onto the benzoxazole ring to explore the chemical space and improve activity, as seen in the development of benzoxazole derivatives with anticancer and antimicrobial properties researchgate.netnih.govnih.gov. Furthermore, derivatization of the piperidine ring or the linker could also lead to compounds with improved properties nih.govacs.org.
Bioisosteric Replacements and Scaffold Hopping within the Benzoxazole-Piperidine System
Bioisosteric replacement and scaffold hopping are powerful strategies in medicinal chemistry to optimize lead compounds or to discover novel chemical entities with similar biological activity but different structural backbones researchgate.netdrughunter.com.
In the context of the this compound system, bioisosteric replacement could involve substituting the piperidine ring with other nitrogen-containing heterocycles like piperazine (B1678402) or morpholine (B109124). For instance, studies on antipsychotic agents have explored both piperidine and piperazine analogs of benzoxazole derivatives researchgate.netnih.gov. The benzoxazole ring itself can be considered a bioisostere of other bicyclic aromatic systems like benzothiazole (B30560) or benzimidazole. Indeed, the replacement of a benzothiazole ring with a benzoxazole bioisostere has led to promising anticancer agents nih.gov.
Scaffold hopping takes this concept a step further by replacing the entire core scaffold with a structurally different one while maintaining the key pharmacophoric features. A successful example of scaffold hopping led to the discovery of 2,4,5-substituted benzoxazole derivatives as inhibitors of the Pks13 enzyme in Mycobacterium tuberculosis nih.gov. This approach can lead to compounds with improved properties, such as enhanced potency, better selectivity, or a more favorable pharmacokinetic profile, and can also be a strategy to navigate around existing patents nih.govdrugbank.com.
QSAR/3D-QSAR Modeling for Activity Prediction and Optimization of 2-Substituted Benzoxazole Derivatives
Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR are computational modeling techniques instrumental in modern drug discovery. These methods establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net By quantifying the effects of various molecular properties, QSAR models can predict the activity of novel compounds and guide the optimization of lead structures to enhance their desired biological effects. This section focuses on the application of these models to 2-substituted benzoxazole derivatives, a class of heterocyclic compounds with a wide range of pharmacological activities. While specific QSAR/3D-QSAR studies on "this compound" are not extensively available in public literature, research on analogous 2-substituted benzoxazole derivatives provides significant insights into the structural requirements for their biological activities.
Detailed Research Findings
In the realm of anticancer drug development, 2-substituted benzoxazoles have emerged as a promising scaffold. Researchers have employed 2D and 3D-QSAR methodologies to elucidate the key structural features governing their efficacy against various cancer cell lines.
A notable 3D-QSAR study was conducted on a series of benzoxazole derivatives targeting the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in tumor angiogenesis. nih.govrsc.org This study utilized Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to build predictive models for anticancer activity against HepG2, HCT-116, and MCF-7 cell lines. nih.gov
CoMFA and CoMSIA Model Statistics
The robustness and predictive power of the generated 3D-QSAR models are evaluated using several statistical parameters. The leave-one-out cross-validation coefficient (q² or Rcv²) assesses the internal predictive ability of the model, while the predictive correlation coefficient (r²pred or Rpred²) evaluates its ability to predict the activity of an external test set of compounds. nih.gov A q² value greater than 0.5 is generally considered indicative of a good model.
Interactive Data Table: Statistical Validation of 3D-QSAR Models for Benzoxazole Derivatives nih.gov
| Cell Line | Model | q² (Rcv²) | r²pred (Rpred²) |
|---|---|---|---|
| HepG2 | CoMFA | 0.509 | 0.5128 |
| CoMSIA | 0.711 | 0.6198 | |
| HCT-116 | CoMFA | 0.574 | 0.5597 |
| CoMSIA | 0.531 | 0.5804 | |
| MCF-7 | CoMFA | 0.568 | 0.5057 |
These models demonstrated good predictive capabilities, particularly the CoMSIA models for the HepG2 and MCF-7 cell lines, as indicated by their higher q² and r²pred values. nih.gov
Interpretation of 3D-QSAR Contour Maps for Lead Optimization
The primary advantage of 3D-QSAR techniques like CoMFA and CoMSIA lies in the generation of contour maps. These maps visualize the regions in 3D space where modifications to the molecular structure are likely to influence biological activity.
Steric Fields: These maps indicate areas where bulky (sterically favored, often shown in green) or smaller (sterically disfavored, often shown in yellow) substituents are predicted to enhance or decrease activity, respectively.
Electrostatic Fields: These maps highlight regions where electropositive (blue contours) or electronegative (red contours) groups are favorable for activity.
Hydrophobic, Hydrogen Bond Donor, and Acceptor Fields (in CoMSIA): These provide further insights into the non-covalent interactions crucial for ligand-receptor binding. For instance, hydrophobic maps can show where lipophilic groups would be beneficial, while hydrogen bond donor/acceptor maps indicate favorable positions for such interactions. nih.gov
In the study of benzoxazole derivatives as VEGFR-2 inhibitors, the contour maps provided clear guidance for structural modifications. For example, the analysis might reveal that a bulky, electronegative group at a specific position on the benzoxazole ring is favorable for activity against a particular cell line. nih.gov This information is invaluable for designing new compounds with potentially higher potency, thus avoiding the time-consuming and costly synthesis of less promising candidates. nih.govrsc.org
Another 3D-QSAR study on benzazole derivatives, including benzoxazoles, as eukaryotic topoisomerase II inhibitors, also highlighted the importance of molecular fields. nih.gov The CoMSIA model, which included steric and hydrophobic fields, yielded a q² of 0.562 and an r² of 0.968. nih.gov The analysis of the contour maps indicated that hydrophobic interactions played a dominant role in enhancing the inhibitory activity. nih.gov Specifically, it was found that a hydrophilic substituent was more important at the 5 or 6-position of the benzazole core. nih.gov
Furthermore, a QSAR analysis of 2-benzoxazolyl hydrazone derivatives identified the significance of hydrophobic and electronic properties for their anticancer activity. researchgate.net The study concluded that the antitumor activity could be improved by incorporating specific hydrophobic substituents and electron-donating groups near the hydrazone moiety. researchgate.net
The collective findings from these QSAR and 3D-QSAR studies on 2-substituted benzoxazole derivatives underscore the power of these computational tools in medicinal chemistry. By providing a detailed understanding of the structure-activity relationships, these models pave the way for the rational design and optimization of more potent and selective therapeutic agents.
Computational Chemistry and in Silico Approaches for 2 Piperidin 1 Ylmethyl 1,3 Benzoxazole
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are pivotal in understanding the electronic properties, molecular structure, and reactivity of molecules.
Density Functional Theory (DFT) Studies on Molecular Geometry and Conformations
DFT studies on compounds structurally similar to 2-(Piperidin-1-ylmethyl)-1,3-benzoxazole, such as 3-ethyl-4-hydroxy-4-phenylpiperidines, have been used to determine their favored conformations. nih.gov For this compound, the piperidine (B6355638) ring is expected to adopt a stable chair conformation. The linkage between the piperidine and benzoxazole (B165842) moieties allows for rotational freedom, leading to various possible conformers. DFT calculations would be essential to identify the lowest energy conformer, which is often the most biologically relevant. These calculations would involve optimizing the molecular geometry to find the most stable arrangement of atoms in space.
Analysis of Vibrational Spectra and Spectroscopic Interpretations
Theoretical vibrational spectra obtained from DFT calculations can be correlated with experimental infrared (IR) and Raman spectra to confirm the molecular structure. For analogous benzoxazole derivatives, DFT calculations have successfully predicted the vibrational frequencies associated with the stretching and bending of specific bonds, such as the C=N and C-O-C bonds within the benzoxazole ring and the C-H bonds of the piperidine ring. This correlative analysis provides a powerful method for structural elucidation.
| Analogous Compound | Computational Method | Key Findings | Reference |
|---|---|---|---|
| 3-Ethyl-4-hydroxy-4-phenylpiperidines | DFT | Predicted favored conformations and supported experimental NMR chemical shifts. | nih.gov |
| 2.5-disubstituted benzoxazole derivative | DFT/B3LYP/6-311G(d,p) | Calculated HOMO-LUMO energies and mapped molecular electrostatic potential. | researchgate.net |
Molecular Dynamics Simulations to Explore Conformational Space and Protein-Ligand Interactions
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the exploration of conformational changes and the stability of protein-ligand complexes over time. While no specific MD simulations for this compound are publicly available, studies on related benzoxazole and piperidine-containing ligands offer valuable insights. nih.govnih.gov
Ligand-Based and Structure-Based Drug Design Methodologies
Both ligand-based and structure-based drug design methodologies are leveraged to optimize lead compounds. The choice between them often depends on the availability of structural information for the biological target.
Ligand-Based Drug Design (LBDD) When the three-dimensional structure of the biological target is unknown, LBDD methods are employed. These techniques rely on the principle that molecules with similar structures are likely to have similar biological activities. Key LBDD approaches include Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling.
Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net For derivatives of this compound, a QSAR model would be built by first generating a library of analogs with varying substituents on the piperidine or benzoxazole rings. researchgate.netaimspress.com Molecular descriptors, which quantify various physicochemical properties (e.g., electronic, steric, hydrophobic), are then calculated for each analog. researchgate.net Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to create a model that correlates these descriptors with measured biological activity, such as inhibitory concentrations (IC50). researchgate.netmdpi.com Such models can predict the activity of new, unsynthesized derivatives and highlight key structural features that influence potency. nih.govresearchgate.net For instance, a QSAR study on related benzothiazole (B30560) derivatives identified specific molecular properties that were crucial for their antiproliferative activity. mdpi.com
Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for biological activity. By aligning a set of active molecules based on the this compound scaffold, a common pharmacophore hypothesis can be generated. This model then serves as a 3D query to screen virtual libraries for new compounds that fit the pharmacophoric features, potentially possessing similar or improved activity.
Structure-Based Drug Design (SBDD) When the 3D structure of the target protein (e.g., an enzyme or receptor) is available, typically from X-ray crystallography or NMR spectroscopy, SBDD methods can be applied. Molecular docking is the most prominent SBDD technique.
Molecular Docking: This computational method predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein. elsevierpure.commdpi.com In the context of this compound, docking studies would be used to insert the molecule into the active site of a relevant biological target. nih.gov The process involves using scoring functions to estimate the binding energy, with lower energy scores typically indicating more favorable binding. mdpi.com These studies can reveal key interactions, such as hydrogen bonds or hydrophobic contacts, between the ligand and specific amino acid residues in the active site. For example, docking studies on similar benzoisoxazolyl-piperidinyl derivatives identified crucial molecular interactions responsible for their anticancer effects. elsevierpure.com The insights gained can guide the modification of the this compound structure to enhance these interactions and improve binding affinity. nih.govelsevierpure.com
Cheminformatics Applications in Derivative Libraries Analysis
Cheminformatics combines computational techniques with chemical information to support drug discovery efforts, particularly in the analysis of large compound libraries.
The analysis of derivative libraries based on the this compound core is a prime application of cheminformatics. The process begins with the in silico generation of a virtual library by systematically modifying different positions on the parent scaffold. For instance, various substituents could be added to the benzoxazole ring or the piperidine moiety.
Once the library is generated, cheminformatics tools are used for a multi-faceted analysis:
Descriptor Calculation and Property Prediction: A wide range of molecular descriptors (e.g., molecular weight, logP, number of hydrogen bond donors/acceptors, topological indices) are calculated for every compound in the library. These descriptors are used to predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties and to ensure drug-likeness, helping to filter out compounds with potentially poor pharmacokinetic profiles early in the discovery process.
Diversity and Similarity Analysis: Cheminformatics methods are used to assess the chemical diversity of the designed library. This ensures a broad exploration of the chemical space around the core scaffold. Conversely, similarity searching can identify subsets of compounds within the library that are structurally similar to known active molecules.
QSAR Model Application: If a validated QSAR model has been developed, it can be applied to the entire virtual library to predict the biological activity of each derivative. mdpi.com This allows for the high-throughput screening of thousands of potential compounds in silico. The results can prioritize a smaller, more manageable set of the most promising derivatives for chemical synthesis and subsequent in vitro testing. nih.govmdpi.com For example, QSAR models developed for quinolinone-based compounds were used to predict the anti-tuberculosis activity for a training set of 23 compounds and a prediction set of 9 compounds, demonstrating excellent correlation between experimental and predicted values. nih.gov This approach significantly reduces the time and resources required compared to synthesizing and testing every compound in the library.
By integrating these cheminformatics applications, researchers can rationally design and prioritize novel derivatives of this compound, accelerating the identification of lead candidates with enhanced therapeutic potential.
Medicinal Chemistry Perspectives and Drug Discovery Applications
Design of Novel Chemical Entities Based on the 2-(Piperidin-1-ylmethyl)-1,3-benzoxazole Scaffold
The design of new molecules based on the this compound scaffold involves systematic modification of its three primary components: the benzoxazole (B165842) ring, the methylene (B1212753) linker, and the piperidine (B6355638) moiety. Each of these can be altered to modulate the compound's physicochemical properties, biological activity, and pharmacokinetic profile.
The Benzoxazole Core: The aromatic portion of the benzoxazole ring is a prime site for substitution. Introducing electron-withdrawing or electron-donating groups at positions 4, 5, 6, or 7 can significantly influence the molecule's electronic environment, lipophilicity, and metabolic stability. For instance, halogenation or the addition of nitro or cyano groups can alter binding affinities and cellular uptake.
The Methylene Linker: While seemingly simple, the linker connecting the benzoxazole and piperidine rings can be modified. Its length can be extended, or it can be replaced with other functional groups to alter the spatial relationship between the two heterocyclic systems, which is often crucial for optimal target engagement.
Substituted 2-aminobenzoxazoles are recognized as key scaffolds in a wide array of therapeutic agents, highlighting the value of this heterocyclic core in drug design. google.com The development of effective synthetic methods allows for the creation of diverse libraries of these compounds for biological screening. nih.gov
Strategy for Hit-to-Lead and Lead Optimization in Drug Development
The process of advancing a "hit" compound—one that shows initial activity in a biological screen—to a "lead" candidate involves iterative cycles of chemical synthesis and biological testing. For a molecule based on the this compound scaffold, this process would focus on systematically improving potency, selectivity, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.
A typical hit-to-lead strategy would involve creating a library of analogues based on an initial active compound. Structure-activity relationships (SAR) are established by observing how changes to the molecule's structure affect its biological activity. For example, in the development of related 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole hybrids, various sulfonamide moieties were appended to the piperidine ring to evaluate their impact on anticancer and anti-tuberculosis activity. tandfonline.com This systematic approach allows medicinal chemists to identify the key structural features required for efficacy.
Lead optimization is a more refined process that aims to fine-tune the properties of a promising lead compound. This may involve addressing specific liabilities such as poor solubility, rapid metabolism, or off-target effects. For instance, if a lead compound shows toxicity, modifications might be made to block metabolic pathways that produce toxic byproducts. The ultimate goal is to produce a drug candidate with a desirable balance of efficacy and safety.
Table 1: Hypothetical Lead Optimization Strategy for a this compound Hit
| Modification | Rationale | Desired Outcome |
| Add a fluoro group at position 5 of the benzoxazole ring. | Block potential metabolic hydroxylation; increase binding affinity through halogen bonding. | Improved metabolic stability and target potency. |
| Introduce a hydroxyl group at position 4 of the piperidine ring. | Increase polarity and provide a hydrogen bond donor. | Enhanced solubility and target-specific interactions. |
| Replace the piperidine ring with a morpholine (B109124) ring. | Increase polarity and reduce basicity. | Modulated solubility and pharmacokinetic profile. |
| Add a methyl group to the methylene linker. | Introduce a chiral center and restrict conformation. | Increased potency and selectivity. |
Development of Hybrid Heterocycles as Multi-Target Directed Ligands
Complex diseases such as cancer and neurodegenerative disorders often involve multiple biological pathways. A modern drug discovery strategy is to design single chemical entities, or "hybrid molecules," that can modulate multiple targets simultaneously. nih.gov This approach can lead to enhanced therapeutic efficacy and a lower likelihood of developing drug resistance.
The this compound scaffold is an excellent template for creating such multi-target directed ligands. By attaching another known pharmacophore to either the benzoxazole or piperidine ring, a hybrid molecule with a dual mode of action can be generated. For example, a research effort focused on benzofuran (B130515) piperazine (B1678402) derivatives evaluated them as potential anticancer agents, demonstrating the successful combination of two distinct heterocyclic scaffolds to achieve a therapeutic effect. nih.gov Similarly, one could envision conjugating a histone deacetylase (HDAC) inhibitor moiety to the piperidine ring of the benzoxazole scaffold to create a hybrid compound for cancer therapy that targets both epigenetic and other signaling pathways.
Application of Scaffold-Based Approaches for Therapeutic Advancement
The this compound structure serves as a central scaffold that can be leveraged for therapeutic advancement through several established medicinal chemistry strategies.
Scaffold Decoration: This is the most common approach, where the core scaffold is retained while its periphery is "decorated" with a variety of functional groups. This allows for a systematic exploration of the chemical space around the core to build a detailed structure-activity relationship (SAR). By synthesizing and testing a library of compounds with different substituents on the benzoxazole and piperidine rings, researchers can pinpoint the optimal combination of functional groups for potency and selectivity against a specific biological target.
Scaffold Hopping: In some cases, the core scaffold itself may possess suboptimal properties (e.g., poor ADMET profile, synthetic challenges). Scaffold hopping is a strategy where the central scaffold is replaced with a different, often isosteric, ring system that maintains the essential three-dimensional arrangement of the key binding groups. For the this compound scaffold, one might "hop" to a benzimidazole (B57391), benzothiazole (B30560), or indazole core. This can lead to the discovery of novel intellectual property and compounds with improved drug-like properties while preserving the desired biological activity. For instance, studies on 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole conjugates show a similar arrangement of a piperidine ring attached to a bicyclic heteroaromatic system, representing a successful "hop" from a benzoxazole to a benzisoxazole core. tandfonline.com
Considerations for Enhancing Selectivity and Potency through Rational Design
Rational drug design aims to improve the properties of a compound based on a detailed understanding of its interaction with its biological target at a molecular level. Computational tools like molecular docking and molecular dynamics simulations are invaluable in this process.
To enhance the potency and selectivity of a compound based on the this compound scaffold, several factors are considered:
Target-Specific Interactions: Molecular docking studies can predict how a ligand fits into the binding site of a target protein. tandfonline.com This allows chemists to design modifications that optimize interactions. For example, if the binding pocket contains a specific amino acid residue that can act as a hydrogen bond donor, a corresponding acceptor (like a carbonyl or nitrogen atom) can be engineered into the ligand at the appropriate position on the benzoxazole or piperidine ring.
Improving Selectivity: Often, a drug candidate will bind to unintended targets (off-targets), which can cause side effects. Selectivity can be enhanced by exploiting differences between the binding sites of the intended target and off-targets. For example, introducing a bulky substituent may create steric hindrance that prevents the molecule from fitting into the smaller binding site of an off-target protein, thereby increasing its selectivity.
Conformational Rigidity: Flexible molecules can adopt many conformations, and energy is required to adopt the specific "active" conformation needed to bind to a target. Introducing conformational constraints, such as adding a ring or a double bond, can lock the molecule into a more favorable shape, which can lead to a significant increase in potency.
Table 2: Rational Design Strategies for Potency and Selectivity Enhancement
| Strategy | Specific Modification Example | Mechanism |
| Introduce Hydrogen Bonding | Add a carboxamide group to position 5 of the benzoxazole ring. | Forms specific hydrogen bonds with polar residues in the target's active site, increasing binding affinity. |
| Exploit Hydrophobic Pockets | Add a phenyl or benzyl (B1604629) group to the piperidine nitrogen. | The hydrophobic group occupies a nonpolar pocket in the binding site, increasing van der Waals interactions. |
| Increase Selectivity via Sterics | Introduce a t-butyl group on the piperidine ring. | The bulky group prevents binding to related proteins with smaller active sites. |
| Modulate Lipophilicity | Add a methoxy (B1213986) group to the benzoxazole ring. | Fine-tunes the logP value to optimize cell permeability and target engagement. |
Emerging Trends and Future Research Trajectories
Exploration of Undiscovered Biological Targets and Mechanistic Pathways
Future research will likely focus on identifying and validating novel biological targets for piperidine-containing benzoxazoles. The structural similarity of the benzoxazole (B165842) core to natural biomolecules like nucleic bases allows for potential interactions with a wide range of biological polymers. While related analogues have been investigated for activities such as anticancer and antipsychotic effects, many mechanistic pathways remain unexplored. nih.govresearchgate.netnih.gov
Key future directions include:
Enzyme Inhibition: Research into the inhibitory potential against enzymes implicated in various diseases is a significant frontier. For instance, benzoxazole-appended piperidine (B6355638) derivatives have been evaluated for Epidermal Growth Factor Receptor (EGFR) inhibition in cancer therapy. nih.gov Future studies could screen 2-(Piperidin-1-ylmethyl)-1,3-benzoxazole against other kinase families, proteases, or enzymes like cholinesterases, which are relevant in neurodegenerative diseases. rsc.org
Receptor Modulation: A series of benzoxazole-piperidine derivatives have been optimized as high-affinity ligands for dopamine (B1211576) (D2) and serotonin (B10506) (5-HT1A, 5-HT2A) receptors, indicating potential for developing novel antipsychotics. researchgate.netnih.gov The specific structure of this compound could be investigated for its unique binding profile on these and other G-protein coupled receptors (GPCRs), such as the P2Y14 receptor, which is a target for inflammatory conditions. nih.gov
Inflammatory Pathways: The anti-inflammatory potential of benzoxazole derivatives is well-documented. nih.gov Future mechanistic studies could use techniques like western blotting to determine if compounds like this compound can modulate key inflammatory pathways, such as inhibiting the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) or affecting the NF-κB signaling cascade. researchgate.net
Apoptosis Induction: In oncology, a crucial mechanism is the induction of programmed cell death (apoptosis). Studies on related benzoxazole-piperidine compounds have utilized assays to measure caspase-9 protein levels and annexin-V binding to confirm apoptotic pathways. nih.gov Similar investigations could elucidate the specific cell death mechanisms initiated by this compound in various cancer cell lines.
Table 1: Potential Biological Targets for Piperidinyl Benzoxazole Derivatives
| Target Class | Specific Example(s) | Therapeutic Area | Research Findings on Related Compounds |
|---|---|---|---|
| Kinases | Epidermal Growth Factor Receptor (EGFR) | Oncology | Certain derivatives show potent EGFR inhibition. nih.gov |
| GPCRs | Dopamine D2, Serotonin 5-HT1A/2A | Neuroscience | Analogues exhibit high binding affinities, suggesting antipsychotic potential. nih.gov |
| GPCRs | P2Y14 Receptor | Inflammation, Diabetes, Pain | Novel benzoxazole derivatives have been identified as antagonists. nih.gov |
| Inflammatory Proteins | NF-κB, TNF-α | Inflammation | Related compounds inhibit NO and TNF-α production. researchgate.net |
| Apoptosis Regulators | Caspases (e.g., Caspase-9) | Oncology | Treatment with analogues increases caspase-9 levels in cancer cells. nih.gov |
Integration of Artificial Intelligence and Machine Learning in Drug Design for Benzoxazoles
Quantitative Structure-Activity Relationship (QSAR): ML algorithms are essential for developing QSAR models, which predict the biological activity of new compounds based on their chemical structure. nih.gov By training models on datasets of known benzoxazole derivatives, researchers can predict the efficacy of novel analogues like this compound against various targets and identify key structural features for activity. researchgate.net
Generative AI for Novel Molecule Creation: Generative AI models can design entirely new molecules that have never been synthesized before. stanford.edu Models like SyntheMol or IDOLpro can be trained on existing benzoxazole and piperidine structures to generate novel compounds with optimized properties, such as enhanced binding affinity and better synthetic accessibility. arxiv.orgstanford.edu This approach moves beyond screening existing libraries to creating bespoke molecules tailored to a specific biological target.
Virtual Screening and Molecular Docking: AI-powered platforms can screen millions of compounds virtually to identify potential hits. mdpi.com Molecular docking simulations, a key part of this process, predict how a ligand like this compound will bind to a target protein. nih.govnih.gov This helps prioritize which novel analogues are most promising for synthesis and laboratory testing.
Table 2: Application of AI/ML in the Benzoxazole Drug Discovery Pipeline
| Discovery Phase | AI/ML Technique | Objective |
|---|---|---|
| Hit Identification | Virtual Screening, Generative AI | Identify novel benzoxazole scaffolds with potential activity against a target. stanford.edumdpi.com |
| Hit-to-Lead | QSAR, Molecular Docking | Predict biological activity and binding modes to select promising series for optimization. researchgate.netnih.gov |
| Lead Optimization | Generative AI, Multi-objective Optimization | Design analogues with improved potency, selectivity, and ADME-Tox properties. arxiv.org |
Development of Advanced Synthetic Methodologies for Scalable Production
The progression of a compound from a laboratory curiosity to a viable therapeutic candidate depends on the availability of efficient, scalable, and environmentally friendly synthetic methods. Research into the synthesis of benzoxazoles has moved towards greener and more efficient protocols compared to traditional methods that often required harsh conditions or toxic reagents like cyanogen (B1215507) bromide. nih.govorganic-chemistry.orgnih.gov
Future synthetic research relevant to this compound will likely focus on:
One-Pot Reactions: Combining multiple reaction steps into a single procedure improves efficiency and reduces waste. One-pot methods for synthesizing 2-substituted benzoxazoles, for example by reacting 2-aminophenols with aldehydes, are becoming increasingly common. organic-chemistry.orgacs.org
Novel Catalysis: The use of advanced catalysts, including metal nanoparticles, ionic liquids, and reusable solid-supported catalysts (e.g., TiO₂–ZrO₂), can improve yields, shorten reaction times, and allow for milder reaction conditions. rsc.orgacs.org Metal-free approaches are also being developed to enhance the economic and environmental profile of the synthesis. nih.gov
Microwave-Assisted Synthesis: Microwave irradiation can dramatically accelerate reaction rates, leading to the rapid production of benzoxazole libraries. This technique is suitable for scalable production and offers an alternative to conventional heating. rsc.org
Solvent-Free and Aqueous Conditions: The development of synthetic routes that operate without volatile organic solvents or in water aligns with the principles of green chemistry. rsc.orgorganic-chemistry.org Methods like grinding reactants together with a catalyst under solvent-free conditions represent a significant advancement in sustainable production. rsc.org
Table 3: Comparison of Synthetic Methodologies for Benzoxazole Derivatives
| Method | Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Traditional Condensation | Harsh acids (PPA), toxic reagents (BrCN) | Well-established | Low yields, toxic byproducts, harsh conditions. nih.govorganic-chemistry.org |
| Metal-Catalyzed Cyclization | CuI, Palladium complexes, Nanoparticles | High yields, mild conditions, broad substrate scope. organic-chemistry.orgorganic-chemistry.org | Potential for metal contamination in the final product. |
| Ionic Liquid Catalysis | Brønsted acidic ionic liquids | Recyclable catalyst, high yields, solvent-free options. rsc.orgacs.org | Can require high temperatures. rsc.org |
| Microwave-Assisted Synthesis | Microwave irradiation | Very short reaction times, high efficiency. rsc.org | Requires specialized equipment. |
Innovations in Biophysical and Biochemical Characterization Techniques
Thorough characterization is essential to confirm the structure and purity of synthesized compounds and to understand their biological interactions. For this compound and its analogues, a combination of standard and advanced analytical techniques is employed.
Structural Elucidation: The primary structure of novel benzoxazole derivatives is routinely confirmed using a suite of spectroscopic methods.
NMR Spectroscopy: ¹H and ¹³C NMR are used to determine the precise arrangement of atoms and confirm the presence of the benzoxazole and piperidine moieties. nih.govmdpi.com
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the compound's identity. nih.gov
Infrared (IR) Spectroscopy: Helps identify characteristic functional groups present in the molecule. nih.gov
X-ray Crystallography: Offers definitive, three-dimensional structural information, which is invaluable for understanding structure-activity relationships and for computational modeling studies. researchgate.net
Biochemical and Biophysical Assays: To understand the compound's biological function, specialized assays are critical.
Binding Assays: Radioligand binding assays are used to determine the affinity of a compound for a specific receptor, such as the Angiotensin II receptor, providing quantitative data on binding potency. acs.org
Enzyme Inhibition Assays: To screen for enzyme inhibitors, assays like the Sulforhodamine B (SRB) assay for anticancer activity or specific assays for kinases like EGFR are utilized to determine inhibitory concentrations (e.g., IC₅₀ values). nih.govnih.govnih.gov
Cell-Based Assays: Techniques like the MTT assay are used to assess cytotoxicity against cancer cell lines, while flow cytometry can be employed to analyze the cell cycle and detect apoptosis. nih.govjmchemsci.com
Expanding the Therapeutic Scope through Novel Analogues
The true potential of the this compound scaffold lies in the generation and evaluation of novel analogues. By systematically modifying the core structure, researchers can fine-tune its pharmacological properties to enhance potency, improve selectivity, and discover new therapeutic applications. ajchem-a.com
Future research will likely explore several classes of analogues:
Substitution on the Benzoxazole Ring: Introducing different substituents (e.g., halogens, methyl, methoxy (B1213986) groups) onto the benzene (B151609) portion of the benzoxazole ring can significantly impact biological activity. nih.govjmchemsci.com For example, chlorination of the benzoxazolone ring has been shown to influence apoptotic activity. jmchemsci.com
Modification of the Piperidine Ring: Altering the piperidine ring, for instance by introducing bridging moieties or substituents, can probe receptor interactions and modify properties like hydrophobicity. nih.gov
Varying the Linker: The methylene (B1212753) (-CH2-) group connecting the piperidine and benzoxazole moieties can be altered. Changing the linker length or rigidity can impact binding affinity and biological activity. mdpi.com
Bioisosteric Replacement: Replacing parts of the molecule with bioisosteres (chemical groups with similar physical or chemical properties) is a common strategy in drug design. For example, replacing the benzoxazole ring with a benzimidazole (B57391) or benzothiazole (B30560) could lead to compounds with different activity profiles. researchgate.netacs.org
Table 4: Therapeutic Potential of Different Benzoxazole-Piperidine Analogue Classes
| Analogue Class | Potential Therapeutic Application | Rationale/Example |
|---|---|---|
| 2-Aryl-benzoxazole-piperidines | Anti-inflammatory, Anticancer | Compounds with aryl groups at the 2-position show COX-2 inhibition and cytotoxicity. nih.gov |
| Piperidinyl-benzoxazolones | Anticancer, Anticonvulsant | The 2(3H)-benzoxazolone core is a versatile scaffold with diverse CNS and cytotoxic activities. researchgate.netjmchemsci.com |
| Benzoxazole-piperidine hybrids with other heterocycles | Anticancer, Antimicrobial | Coupling the core scaffold to other pharmacophores like 1,2,4-triazole (B32235) or 1,3,4-oxadiazole (B1194373) can create hybrid molecules with enhanced activity. nih.govresearchgate.net |
| Piperidinyl-benzoxazoles targeting CNS receptors | Antipsychotic | Derivatives have been specifically designed to target dopamine and serotonin receptors for schizophrenia treatment. nih.gov |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-(Piperidin-1-ylmethyl)-1,3-benzoxazole, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via a two-step approach:
Imine formation : React 2-aminophenol with aldehydes in the presence of titanium-supported nano-silica catalysts to form intermediates.
Oxidation and cyclization : Oxidize the imine intermediate to yield benzoxazole derivatives. Microwave-assisted synthesis (160°C, 4 hours) improves efficiency, achieving yields up to 90% .
- Key variables : Catalyst type (nano-TiCl₄·SiO₂ enhances reaction rates), solvent-free conditions, and microwave irradiation reduce reaction time.
Q. What spectroscopic and analytical methods are used to characterize this compound?
- Standard protocols :
- FT-IR : Confirm functional groups (e.g., C=N stretch at ~1600 cm⁻¹, C-O-C in benzoxazole at ~1250 cm⁻¹) .
- NMR (¹H/¹³C) : Identify proton environments (e.g., piperidinyl CH₂ at δ 2.5–3.5 ppm, aromatic protons at δ 7.0–8.5 ppm) .
- LC-MS/HPLC : Validate purity (>99%) and molecular ion peaks (e.g., [M+H]⁺ at m/z 434) .
- Elemental analysis : Verify C, H, N composition within ±0.4% of theoretical values .
Q. What preliminary biological activities have been reported for this compound?
- Antifungal activity : Derivatives like 2-(4-chlorophenyl)-1,3-benzoxazole exhibit MIC values of 8–16 µg/mL against Candida albicans and Aspergillus niger .
- Antimicrobial screening : Broth microdilution assays (CLSI guidelines) show inhibition of Gram-positive bacteria (Staphylococcus aureus, MIC = 32 µg/mL) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the benzoxazole core) influence bioactivity?
- SAR Insights :
| Substituent | Position | Activity (MIC, µg/mL) | Target Pathogens |
|---|---|---|---|
| 4-Chlorophenyl | 2-aryl | 8–16 | C. albicans, A. niger |
| Piperidinylmethyl | 5/6-position | 32–64 | S. aureus |
| Nitrophenyl | 2-aryl | >128 | Limited activity |
- Key trends : Electron-withdrawing groups (e.g., Cl, NO₂) enhance antifungal activity, while bulky substituents (piperidinyl) improve bacterial membrane penetration .
Q. What mechanisms of action are hypothesized for its biological activity?
- Fungal targets : Inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in ergosterol biosynthesis, disrupts membrane integrity .
- Bacterial targets : Disruption of DNA gyrase or topoisomerase IV via π-π stacking interactions with the benzoxazole core .
- Oxidative stress : Induction of reactive oxygen species (ROS) in microbial cells, validated via DCFH-DA fluorescence assays .
Q. How can computational modeling guide the optimization of this compound derivatives?
- Molecular docking : AutoDock Vina simulations reveal binding affinities (ΔG = −9.2 kcal/mol) to C. albicans CYP51, with hydrogen bonds to heme cofactors .
- QSAR models : Hammett constants (σ) and logP values correlate with antifungal activity (R² = 0.82), guiding substituent selection .
Q. How can contradictory data in biological assays be resolved (e.g., variable MIC values across studies)?
- Troubleshooting strategies :
- Standardize protocols : Use CLSI/FDA guidelines for MIC assays to minimize inter-lab variability .
- Control strains : Include reference strains (e.g., C. albicans ATCC 90028) to validate assay conditions .
- Synergistic studies : Test combinations with fluconazole to identify additive effects (FIC index ≤0.5) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
